Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate
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Overview
Description
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is a complex organic compound that features an isoxazole ring, a urea moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes . The tert-butyl group is introduced to the isoxazole ring through alkylation reactions. The urea moiety is then formed by reacting the isoxazole derivative with an isocyanate. Finally, the benzoate ester is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(5-methylisoxazol-3-yl)ureido)benzoate
- Methyl 2-(3-(5-ethylisoxazol-3-yl)ureido)benzoate
- Methyl 2-(3-(5-phenylisoxazol-3-yl)ureido)benzoate
Uniqueness
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
CAS No. |
727374-12-1 |
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Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 2-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)12-9-13(19-23-12)18-15(21)17-11-8-6-5-7-10(11)14(20)22-4/h5-9H,1-4H3,(H2,17,18,19,21) |
InChI Key |
UNJFTJROBXMBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(=O)OC |
solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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